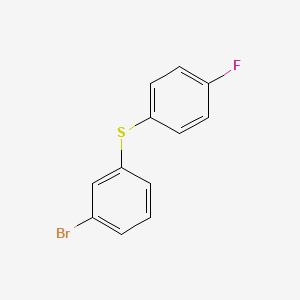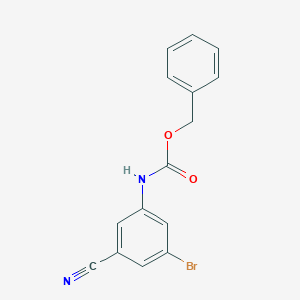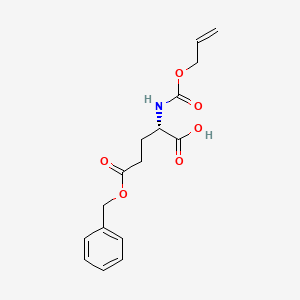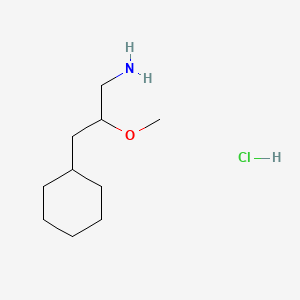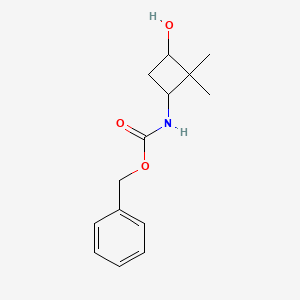
3-(3-Ethylphenyl)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Ethylphenyl)propan-1-amine hydrochloride is an organic compound with the molecular formula C11H17N. It is a derivative of phenylpropylamine, where the phenyl group is substituted with an ethyl group at the third position. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethylphenyl)propan-1-amine hydrochloride can be achieved through several methods. One common approach involves the alkylation of 3-ethylphenylacetonitrile with a suitable alkylating agent, followed by reduction of the nitrile group to the amine. The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the catalytic hydrogenation of 3-ethylphenylacetonitrile in the presence of a metal catalyst such as palladium on carbon. This is followed by acidification with hydrochloric acid to obtain the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Ethylphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
3-(3-Ethylphenyl)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential pharmacological properties, including its use in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Ethylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
3-(3-Ethylphenyl)propan-1-amine hydrochloride can be compared with other phenylpropylamine derivatives, such as:
Phenylpropanolamine: Used as a decongestant and appetite suppressant.
Amphetamine: A stimulant used in the treatment of ADHD and narcolepsy.
Methamphetamine: A potent central nervous system stimulant.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H18ClN |
|---|---|
Poids moléculaire |
199.72 g/mol |
Nom IUPAC |
3-(3-ethylphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-2-10-5-3-6-11(9-10)7-4-8-12;/h3,5-6,9H,2,4,7-8,12H2,1H3;1H |
Clé InChI |
UNGHGVGTUCIZRI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)CCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



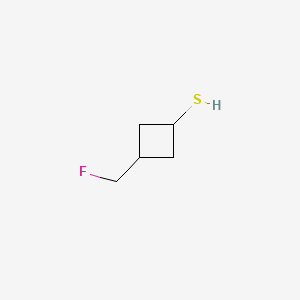
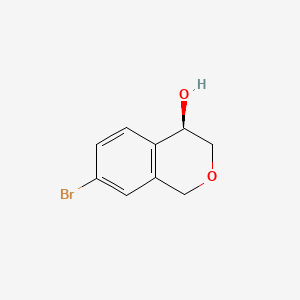
![3-{[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid hydrochloride](/img/structure/B13497551.png)
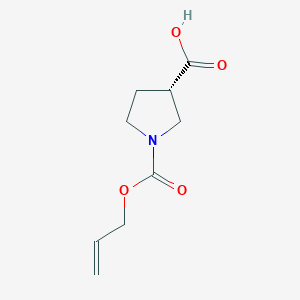
![(3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride](/img/structure/B13497564.png)
![Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride](/img/structure/B13497566.png)
![5-[[2-Amino-1-(2-phenylethyl)propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497570.png)
